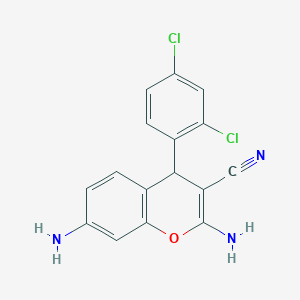

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile

Description

Properties

IUPAC Name |

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O/c17-8-1-3-10(13(18)5-8)15-11-4-2-9(20)6-14(11)22-16(21)12(15)7-19/h1-6,15H,20-21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNISWAUBSKCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=C(C2C3=C(C=C(C=C3)Cl)Cl)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with malononitrile and a suitable amine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the chromene ring system. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted chromene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has demonstrated potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The compound's mechanism involves the inhibition of key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer proliferation and angiogenesis .

Caspase Activation

Another notable application is its role as an activator of caspases, which are enzymes that play essential roles in programmed cell death (apoptosis). The activation of caspases by chromene derivatives can lead to enhanced apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .

In Vitro Studies

The compound has been extensively studied for its biological activity in vitro. For example, it has shown selective cytotoxicity against malignant cells while exhibiting minimal effects on normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile with various biological targets. The binding affinities calculated through these studies provide insights into how modifications to the compound's structure could enhance its efficacy and selectivity against specific targets like EGFR and VEGFR-2 .

Case Study 1: Anticancer Efficacy

In a study published in Phosphorus, Sulfur and Silicon and the Related Elements, researchers synthesized a related chromene derivative and evaluated its anticancer efficacy against several cell lines. The results indicated significant growth inhibition with IC50 values comparable to established chemotherapeutics .

Case Study 2: Structure-Activity Relationship

Another study explored the structure-activity relationship (SAR) of various chromene derivatives, including 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile. The findings highlighted that specific substitutions on the chromene ring significantly influenced biological activity, paving the way for designing more potent derivatives .

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound may interfere with microtubule dynamics, similar to other chromene derivatives, thereby disrupting mitosis and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at position 4 of the chromene scaffold significantly influence molecular properties. Key comparisons include:

Key Observations :

- Electronic Effects : Chlorine’s electron-withdrawing nature may stabilize the chromene ring, contrasting with methoxy’s electron-donating effects .

- Hydrogen Bonding : The absence of hydroxyl groups in the target compound reduces hydrogen-bonding capacity compared to fluorophenyl derivatives with -OH .

Crystallographic Insights :

Spectral and Analytical Data

- IR Spectroscopy : The nitrile (-CN) stretch appears at ~2188 cm⁻¹ across all analogs . Chlorine substituents introduce additional C-Cl stretches at 550–650 cm⁻¹.

- NMR Spectroscopy : The dichlorophenyl group in the target compound causes distinct splitting in the aromatic region (δ 7.2–7.5 ppm) compared to methoxy (δ 6.8–7.1 ppm) or fluoro (δ 7.0–7.3 ppm) analogs .

Q & A

Q. What are the optimal synthetic routes for 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs). For example, a catalyst-free four-component reaction in water using hydrazine hydrate, ethyl acetoacetate, substituted benzaldehydes, and malononitrile can yield structurally similar chromene derivatives . Key parameters include:

- Solvent choice : Water enhances green chemistry metrics but may reduce solubility; ethanol/DMF mixtures improve reactivity.

- Temperature : Ambient to reflux (60–80°C) balances reaction rate and side-product formation.

- Catalysts : MOFs (e.g., pillar-layered urea-linked frameworks) can improve regioselectivity and reduce reaction time in related naphthyridine syntheses .

Yield optimization requires monitoring intermediates via TLC and recrystallization from ethanol/toluene (1:1) for purity .

Q. How is the crystal structure of this compound determined, and what challenges arise from the 2,4-dichlorophenyl substituent?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard . Challenges include:

- Disorder in dichlorophenyl groups : Partial occupancy due to rotational freedom requires constrained refinement.

- Hydrogen bonding : The amino and nitrile groups form N–H···N and N–H···O interactions, influencing packing; use riding models for H atoms with (C) .

- Unit cell parameters : Monoclinic systems (e.g., ) are common, with angles >110° due to steric bulk .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data (e.g., NMR, IR)?

Methodological Answer:

- NMR : Compare experimental (δ 7.92–6.45 ppm) and (δ 162.5–87.7 ppm) with DFT-calculated shifts (Gaussian09, B3LYP/6-311++G**). Discrepancies in aromatic regions may arise from solvent effects (DMSO-d) or conformational flexibility.

- IR : The nitrile stretch (~2214 cm) and amino bands (~3441 cm) should match vibrational frequency simulations . Use scaling factors (0.961–0.967) to adjust DFT outputs .

Q. What strategies address low regioselectivity in functionalizing the chromene core with electron-withdrawing groups?

Methodological Answer:

- Electronic effects : The 2,4-dichlorophenyl group deactivates the chromene ring, directing electrophilic substitution to the 7-amino position. Use Lewis acids (e.g., ZnCl) to enhance reactivity .

- Protecting groups : Acetylation of amino groups prior to nitration or sulfonation reduces side reactions .

- Analytical validation : LC-MS and - HMBC confirm regiochemistry .

Q. How do structural modifications (e.g., replacing Cl with F or CH3_33) impact biological activity, and what assays validate these effects?

Methodological Answer:

- Antimicrobial assays : Compare MIC values against S. aureus and E. coli using broth microdilution (CLSI guidelines). Fluorinated analogs often show enhanced activity due to increased lipophilicity .

- Cytotoxicity : MTT assays on HeLa cells reveal EC shifts; dichlorophenyl derivatives exhibit higher toxicity than methoxy-substituted ones .

- SAR analysis : QSAR models correlate Hammett constants () of substituents with bioactivity .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Polar solvents : DMSO and DMF dissolve the compound via H-bonding with amino/nitrile groups, but recrystallization in ethanol/toluene (1:1) suggests limited solubility .

- pH dependence : Protonation of amino groups in acidic buffers (pH < 4) increases aqueous solubility.

- Measurement variability : Dynamic light scattering (DLS) and nephelometry provide more consistent data than visual inspection .

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

- Metabolic stability : Hepatic cytochrome P450 enzymes (e.g., CYP3A4) may metabolize the compound in vivo, reducing efficacy. Use microsomal assays to predict clearance .

- Formulation effects : Nanoparticle encapsulation (e.g., PLGA) improves bioavailability in murine models, masking in vitro toxicity .

Methodological Tables

Q. Table 1. Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | ||

| (Å) | 12.6336, 11.9333, 12.0471 | |

| (°) | 113.581 | |

| 0.047 |

Q. Table 2. Synthetic Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol reflux | 62 | 95 |

| Water, catalyst-free | 48 | 88 |

| MOF-catalyzed (60°C) | 78 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.